N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction . The general reaction scheme is as follows:
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Starting Materials
- Aldehyde: 2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzaldehyde
- Amine: 4H-1,2,4-triazol-4-amine
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Reaction Conditions
- Solvent: Ethanol or Methanol
- Temperature: 60-80°C
- Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Corresponding amine
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic solar cells and other electronic materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it can interact with cellular receptors and disrupt biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group and the triazole ring
Properties
IUPAC Name |
(E)-1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-7-17-8-3-5-10-19(17)25-12-13-26-20-11-6-4-9-18(20)14-23-24-15-21-22-16-24/h2-6,8-11,14-16H,1,7,12-13H2/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLLMSSNTUUQX-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2/C=N/N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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